Apixaban Metabolite 5
Description
Properties
Molecular Formula |
C₂₅H₂₇N₅O₅ |
|---|---|
Molecular Weight |
477.51 |
Synonyms |
Valeric Lactam Ring-opened Apixaban; Apixaban Amino Acid Impurity; 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid |
Origin of Product |
United States |
Enzymatic Pathways and Mechanisms of Apixaban Metabolite 5 Formation
Cytochrome P450 (CYP) Isoenzyme Involvement in Apixaban (B1684502) Metabolism
The metabolism of apixaban is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the initial oxidative transformations of the parent drug, paving the way for further metabolic steps.
Role of Major CYP Isoforms (e.g., CYP3A4/5) in Apixaban Hydroxylation and O-Demethylation
The primary drivers of apixaban metabolism are the CYP3A4 and CYP3A5 isoenzymes. tga.gov.autandfonline.comhpfb-dgpsa.caeuropa.eumdpi.comnih.gov These major isoforms are responsible for two key initial biotransformation reactions: O-demethylation and hydroxylation at the 3-oxopiperidinyl moiety. tga.gov.aueuropa.eu In vitro studies using human liver microsomes have shown that apixaban undergoes a slow metabolic turnover, with the formation of O-demethylation (M2) and hydroxylation products (M4 and M7) being prominent. nih.govresearchgate.net Experiments with human cDNA-expressed P450 enzymes have confirmed that the oxidative metabolism of apixaban, leading to the formation of all its primary metabolites, is predominantly catalyzed by CYP3A4/5. nih.govresearchgate.net
Non-CYP Metabolic Pathways in Apixaban Transformation
Beyond the initial oxidative reactions by CYP enzymes, apixaban and its metabolites undergo further transformations through non-CYP pathways, primarily conjugation reactions.
Conjugation Reactions (e.g., Sulfation, Glucuronidation) and their Potential for Apixaban Metabolite 5 Formation
Conjugation reactions are a critical step in the metabolism of apixaban, leading to more water-soluble compounds that are more easily excreted. longdom.org The primary conjugation pathway for apixaban metabolites is sulfation. tandfonline.commdpi.comnih.gov O-demethyl apixaban undergoes sulfation to form O-demethyl apixaban sulfate (B86663) (M1), which is the most abundant circulating metabolite in humans. nih.govlsmuni.ltnih.govdrughunter.com Studies have identified that sulfotransferases (SULTs), specifically SULT1A1 and SULT1A2, are the key enzymes responsible for this sulfation reaction. nih.gov SULT1A1, in particular, is thought to play a major role due to its high expression in the liver and significant catalytic activity. nih.gov Glucuronidation of O-demethyl apixaban has also been observed as a metabolic pathway. nih.gov
Hydrolytic Pathways and Related Metabolites
Hydrolysis represents another, albeit minor, metabolic pathway for apixaban. hpfb-dgpsa.ca This process can involve the opening of the keto-lactam ring and hydrolysis of the amide moiety. nih.gov While not a primary route, it contributes to the diversity of metabolites formed from apixaban.
Proposed Biotransformation Route(s) Leading to this compound
Based on the known metabolic pathways, the formation of this compound, which is the O-demethyl apixaban sulfate, follows a sequential process. The initial and rate-limiting step is the O-demethylation of the parent apixaban molecule. This reaction is primarily catalyzed by the CYP3A4/5 isoenzymes, with minor contributions from CYP1A2 and CYP2J2, to form O-demethyl apixaban (M2). Subsequently, this intermediate undergoes a phase II conjugation reaction. Specifically, the enzyme SULT1A1, and to a lesser extent SULT1A2, catalyzes the sulfation of O-demethyl apixaban, resulting in the formation of O-demethyl apixaban sulfate, also known as Apixaban Metabolite M1. nih.gov Although some sources refer to a "Metabolite 5," the major circulating metabolite resulting from O-demethylation and subsequent sulfation is consistently identified as M1. It is plausible that "Metabolite 5" is an alternative nomenclature for this same compound.
Analytical Methodologies for the Identification and Quantification of Apixaban Metabolite 5
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of drug metabolites in complex biological matrices due to its high sensitivity and selectivity. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a widely adopted technique for the simultaneous quantification of apixaban (B1684502) and its metabolites, including O-demethyl apixaban. researchgate.netnih.gov This method offers rapid and sensitive analysis, which is essential for pharmacokinetic studies. nih.gov UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), leading to higher resolution, improved peak shapes, and faster analysis times compared to traditional HPLC. nih.gov
Research has demonstrated the development and validation of UPLC-MS/MS methods for the determination of apixaban and its major circulating metabolite, O-demethyl apixaban sulfate (B86663) (BMS-730823), in human plasma. researchgate.netnih.gov These methods are designed to be robust, selective, and capable of high-throughput analysis, which is critical in clinical settings. nih.govovid.com
Interactive Table: UPLC-MS/MS Parameters for Apixaban and Metabolite Analysis
| Parameter | Details |
|---|---|
| Chromatographic System | Acquity™ UPLC |
| Mass Spectrometer | Xevo TQ-MS Triple Quadrupole |
| Column | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 2.5 mM ammonium (B1175870) formate (B1220265) (pH 3.0) |
| Mobile Phase B | 100% methanol (B129727) with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Run Time | 3 minutes |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds, such as drug metabolites and degradation products. nih.gov Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This information is invaluable for confirming the identity of metabolites like O-demethyl apixaban. nih.gov
In studies investigating the degradation of apixaban under stress conditions, HRMS, in conjunction with NMR spectroscopy, has been instrumental in identifying and characterizing the resulting products. nih.gov This approach provides a high degree of confidence in the assigned structures. The accurate mass data obtained from HRMS can differentiate between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in metabolite identification. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. researchgate.net In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. rsc.org This process creates a highly specific "transition" for the target analyte, minimizing interference from other components in the matrix. researchgate.net
For the analysis of apixaban and its metabolites, MRM methods are routinely employed. researchgate.netrsc.org A specific precursor-to-product ion transition is established for O-demethyl apixaban sulfate. For instance, the transition of m/z 524.2 → m/z 444.1 has been used, corresponding to the deprotonated molecular ion and the loss of the sulfonic acid group, respectively. ovid.com This level of specificity allows for accurate quantification even at low concentrations in complex biological fluids like plasma. nih.govovid.com
Interactive Table: MRM Transitions for Apixaban and its Major Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Apixaban | 460.2 | 443.2 | Positive |
| Apixaban IS | 464.2 | 447.2 | Positive |
| O-demethyl apixaban sulfate | 524.2 | 444.1 | Negative |
| O-demethyl apixaban sulfate IS | 531.2 | 451.2 | Negative |
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of polar and semi-polar molecules like drugs and their metabolites. nih.gov ESI is a soft ionization method, meaning it typically produces intact molecular ions ([M+H]+ or [M-H]-) with minimal fragmentation, which is ideal for quantitative analysis. nih.gov
For the analysis of apixaban and O-demethyl apixaban, ESI is employed in both positive and negative ion modes. ovid.com Apixaban itself is readily ionized in positive mode, while its major circulating metabolite, O-demethyl apixaban sulfate, is detected with high sensitivity in negative ion mode due to the presence of the sulfate group. ovid.com The ability to switch polarity during a single chromatographic run allows for the simultaneous determination of both the parent drug and its key metabolite in a single injection. nih.govovid.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including drug metabolites. hyphadiscovery.comunl.edu While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure. hyphadiscovery.com
In the context of apixaban metabolite identification, NMR is used to confirm the precise location of metabolic modifications. For instance, to confirm the structure of O-demethyl apixaban, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. researchgate.net These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the molecular structure. While direct NMR data for Apixaban Metabolite 5 is not widely published, the application of these techniques to the degradation products of apixaban demonstrates their utility in confirming the structures of closely related compounds. nih.govresearchgate.net
Chromatographic Separation Parameters and Optimization for Metabolite 5
The successful chromatographic separation of a parent drug from its metabolites is critical for accurate quantification. The goal is to achieve baseline resolution of all analytes of interest to prevent ion suppression or enhancement in the mass spectrometer. For apixaban and its metabolites, reversed-phase chromatography is the method of choice. akjournals.comnih.gov
Optimization of the separation involves careful selection of the stationary phase (column), mobile phase composition, pH, and gradient elution profile. C18 columns are commonly used for the separation of apixaban and its metabolites. nih.govnih.gov The mobile phase typically consists of an aqueous component (often with a buffer like ammonium formate and an acid such as formic acid to improve peak shape and ionization efficiency) and an organic solvent like methanol or acetonitrile (B52724). akjournals.comnih.gov
A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally required to effectively separate the more polar metabolites from the less polar parent drug within a reasonable timeframe. nih.gov The specific gradient is optimized to ensure that all compounds are well-resolved from each other and from endogenous components of the biological matrix. nih.gov
Interactive Table: Chromatographic Conditions for Apixaban and Metabolite Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chromolith monolithic ROD RP-18e (50x4.6 mm) | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 5 mM ammonium acetate (B1210297) with ~0.05% formic acid | 2.5 mM ammonium formate (pH 3.0) |
| Mobile Phase B | Acetonitrile:water:methanol (85:10:5) with 2 mM ammonium acetate | 100% methanol with 0.1% formic acid |
| Elution | Isocratic (60:40 A:B) | Gradient |
| Flow Rate | 1 mL/min | 0.35 mL/min |
| Retention Time (Metabolite) | ~1.0 min | Not specified |
Sample Preparation Techniques for Metabolite Analysis in Biological Matrices (excluding clinical human samples)
The analysis of metabolites in biological matrices such as plasma or tissue homogenates requires an effective sample preparation step to remove proteins and other endogenous components that can interfere with the analysis and damage the analytical column. tandfonline.com Protein precipitation and solid-phase extraction are two of the most common techniques employed for this purpose. tandfonline.comwaters.com
Protein precipitation (PPT) is a widely used technique due to its simplicity, speed, and cost-effectiveness. bg.ac.rsnih.gov The method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. bg.ac.rsnih.govpharmjournal.runih.gov This causes proteins to denature and precipitate out of the solution. nih.gov The sample is then typically vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. bg.ac.rsnih.gov The resulting supernatant, which contains the analyte of interest, is then separated and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. bg.ac.rs While effective, a potential drawback of PPT is that it may result in less clean extracts compared to more selective methods, which can lead to matrix effects. waters.com
Solid-phase extraction (SPE) is a more selective and rigorous sample clean-up technique compared to protein precipitation. waters.com It utilizes a solid sorbent packed into a cartridge or well plate to isolate analytes from a liquid sample. researchgate.net For apixaban and its metabolites, reversed-phase SPE cartridges are often used. researchgate.net The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong organic solvent. researchgate.net SPE typically yields cleaner extracts, leading to reduced matrix effects and potentially improved sensitivity. waters.com A variation known as dispersive solid-phase extraction (dSPE) has also been applied, where the sorbent is dispersed directly into the sample solution, offering a high surface area for interaction and efficient extraction. nih.gov One study utilized a zirconium-based metal-organic framework as a dSPE sorbent for apixaban extraction from plasma. nih.gov
Method Validation Parameters for Metabolite 5 Quantification (e.g., Selectivity, Linearity, Precision, Accuracy, Limit of Quantification)
To ensure the reliability and accuracy of quantitative results, bioanalytical methods must be thoroughly validated according to international guidelines. pharmjournal.runeuroquantology.com Key validation parameters are assessed to demonstrate that the method is suitable for its intended purpose.
Selectivity : The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. nih.gov
Linearity : This parameter defines the concentration range over which the analytical response is directly proportional to the analyte concentration. Calibration curves are generated, and the correlation coefficient (r²) is typically required to be ≥0.99. bg.ac.rsneuroquantology.com
Precision and Accuracy : Precision measures the closeness of repeated measurements (%RSD), while accuracy reflects how close the measured value is to the true value. These are evaluated at several concentrations, including the lower limit of quantification (LLOQ) and low, medium, and high-quality control (QC) levels. The acceptance criterion is generally within ±15% for both parameters (±20% at the LLOQ). nih.govnih.gov
Limit of Quantification (LOQ) : The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For the major circulating metabolite of apixaban, BMS-730823 (Metabolite 5), a validated LC-MS/MS method reported an LLOQ of 5.00 ng/mL in human plasma. researchgate.net
| Parameter | Typical Acceptance Criteria / Finding | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | bg.ac.rsneuroquantology.com |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | nih.govnih.gov |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | nih.govnih.gov |
| LLOQ for Apixaban | 1.0 - 5.0 ng/mL | researchgate.netnih.govpharmjournal.ru |
| LLOQ for Metabolite 5 (BMS-730823) | 5.00 ng/mL | researchgate.net |
In Vitro Metabolism Studies of Apixaban Metabolite 5
Use of Liver Microsomes and S9 Fractions to Study Metabolite Formation
Liver microsomes and the S9 fraction are standard in vitro tools used to investigate the phase I (oxidative) and phase II (conjugative) metabolism of xenobiotics. In the case of apixaban (B1684502), incubations with human liver microsomes have been instrumental in identifying the primary oxidative pathways. fda.gov Studies using isoform-selective inhibitors demonstrated that the formation of the main oxidative metabolites, O-demethyl apixaban (M2) and hydroxylated products (M4 and M7), was significantly reduced by CYP3A4 inhibitors like ketoconazole. fda.gov This indicates that cytochrome P450 3A4 is the predominant enzyme responsible for the oxidative metabolism of apixaban. tga.gov.audoaj.orgdrugbank.com
While these systems are highly effective for studying CYP-mediated reactions, the formation of Apixaban Metabolite 5 occurs via hydrolysis. fda.govpmda.go.jp As a minor metabolic pathway, the formation of M5 has been noted, but it is not the primary focus of microsomal studies, which are geared towards characterizing the more dominant oxidative routes. tga.gov.aunih.gov
Hepatocyte Incubation Studies for Comprehensive Metabolite Profiling
Primary hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more complete and physiologically relevant model for predicting in vivo metabolism. Incubations of radiolabeled apixaban with hepatocytes from mice, rats, dogs, monkeys, and humans have been conducted to create comprehensive metabolite profiles. lsmuni.lt
These studies confirm that apixaban generally exhibits a low rate of in vitro metabolism. nih.gov However, notable species differences in metabolite formation were observed. Specifically, in hepatocyte incubations, this compound was the most abundant metabolite detected in certain animal species, highlighting variations in the activity of the hydrolytic pathway across species. pmda.go.jp
| Species | Metabolite Formed in Highest Amount | Relative Percentage of Total Radioactivity |
|---|---|---|
| Mouse | M5 | 1.0% |
| Monkey | M5 | 7.6% |
| Dog | M2 (O-demethyl apixaban) | 1.4% |
| Rat | M2 (O-demethyl apixaban) & M7 (hydroxylated apixaban) | 0.6% (each) |
Data sourced from a 2012 report by Japan's Pharmaceutical and Medical Devices Agency. pmda.go.jp
Recombinant Enzyme Systems for Specific CYP and Non-CYP Catalysis
To pinpoint the specific enzymes responsible for a drug's metabolism, recombinant enzyme systems are employed. Extensive studies with a panel of human cytochrome P450 enzymes confirmed that CYP3A4/5 are the principal catalysts for the O-demethylation and hydroxylation of apixaban. tga.gov.audoaj.org Minor contributions are also made by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. tga.gov.audoaj.orgdrugbank.com
Conversely, the formation of this compound is the result of hydrolysis, a non-CYP-mediated pathway. fda.govpmda.go.jp This distinguishes its formation from the primary oxidative metabolites of apixaban. While the specific hydrolase enzyme responsible for opening the keto-lactam ring to form M5 has not been identified in the available literature, the pathway is chemically distinct from the P450-catalyzed reactions. This is contrasted with a related metabolite, M3, which also involves the opening of the keto-lactam ring but is initiated by an oxidation event. fda.gov
Kinetic Analysis of this compound Formation
Enzyme kinetics, including the determination of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for understanding the efficiency of a metabolic pathway. Such analyses have been performed for the major metabolic pathways of apixaban, particularly for the sulfation of O-demethyl apixaban.
Evaluation of Metabolic Stability in In Vitro Models
Metabolic stability assays are conducted to determine the rate at which a compound is cleared by metabolic processes in vitro. These studies have consistently shown that the parent compound, apixaban, has a high degree of metabolic stability, characterized by a slow turnover rate when incubated with human liver microsomes and hepatocytes. doaj.org This low in vitro metabolic clearance is consistent with its pharmacokinetic profile, where a significant portion of the drug is eliminated unchanged. nih.gov
Information regarding the specific metabolic stability of this compound itself—that is, whether it undergoes further metabolism—is not detailed in the available literature. Typically, hydrolysis products are more polar than the parent drug, facilitating excretion. Given that M5 is a minor product of a stable parent compound, it is likely a terminal metabolite.
Comparative Metabolism and Disposition of Apixaban Metabolite 5 in Preclinical Models
Species-Specific Differences in Apixaban (B1684502) Metabolism and Metabolite Profiles
The biotransformation of apixaban gives rise to several metabolites, with the profile and prominence of these metabolites varying considerably among different species. This variation is a crucial consideration when extrapolating preclinical data to human scenarios.
Studies investigating the metabolism of [14C]-labeled apixaban have demonstrated distinct differences in the formation of Apixaban Metabolite 5 across various animal species.
In mice, rats, and dogs , the parent compound, apixaban, is the major circulating component in plasma. nih.gov While this compound (O-demethyl apixaban) is present, it is generally found in lower amounts relative to the parent drug. nih.govnih.gov Another prominent metabolite in these species is O-demethyl apixaban sulfate (B86663) (M1), which is a sulfated conjugate of this compound. nih.gov
Conversely, rabbits exhibit a unique plasma metabolite profile where apixaban itself is only a minor component. nih.govnih.gov In this species, this compound (O-demethyl apixaban) and its glucuronide conjugate, O-demethyl apixaban glucuronide (M14), are the prominent circulating components. nih.govnih.govnih.gov This highlights a significantly different metabolic pathway for apixaban in rabbits compared to other commonly used preclinical species.
| Species | Relative Abundance of this compound (O-demethyl apixaban) |
|---|---|
| Mice | Present in lower amounts relative to parent drug |
| Rats | Present in lower amounts relative to parent drug |
| Rabbits | Prominent circulating component |
| Dogs | Present in lower amounts relative to parent drug |
Stability and Degradation Pathways Relevant to Apixaban Metabolite 5
Forced Degradation Studies of Apixaban (B1684502) and Metabolite Formation
Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the drug to conditions more severe than accelerated stability testing.
Apixaban has been found to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments. nih.govrsc.org In one study, significant degradation was observed after exposing apixaban to 1 M HCl for 24 hours and 1 M NaOH for 2 hours. e-century.us Another study reported up to 12% degradation of apixaban under strong acidic conditions (5 N HCl) when heated at 60°C for 3.5 hours. nih.gov
Under acidic stress, several degradation products have been identified. Research has shown the formation of three degradation products in acidic conditions. nih.gov The primary mechanism of degradation in acidic medium appears to be the hydrolysis of the oxopiperidine moiety of the apixaban molecule. rsc.org
In basic conditions, the degradation of apixaban is also prominent. In addition to the degradation products formed under acidic conditions, two more degradation products, designated as degradation products 4 and 5, were identified when apixaban was subjected to base hydrolysis. nih.gov This suggests that the degradation pathway in alkaline medium may involve further hydrolysis of the tetrahydro-oxo-pyridine moiety. rsc.org
| Condition | Observations | Key Degradation Products Formed |
|---|---|---|
| Acidic Hydrolysis (e.g., 1 M HCl, 5 N HCl) | Significant degradation, up to 12% under heating. nih.gov | Degradation Products 1, 2, and 3. nih.gov |
| Basic Hydrolysis (e.g., 1 M NaOH) | Considerable degradation. | Degradation Products 1, 2, 3, 4, and 5. nih.gov |
In contrast to its susceptibility to hydrolysis, apixaban has demonstrated relative stability under oxidative stress. nih.govrsc.org Studies have been conducted using hydrogen peroxide (e.g., 15% v/v H₂O₂ for 24 hours) to induce oxidative degradation. e-century.us The results from these studies generally indicate that apixaban is stable under these conditions, with no significant degradation observed. nih.gov
Investigations into the thermal and photolytic stability of apixaban have shown the compound to be robust under these conditions. nih.govrsc.org Thermal stability has been assessed by exposing apixaban to high temperatures, such as 105°C for 7 days, with no significant degradation reported. e-century.us Similarly, photolytic stability studies, where apixaban is exposed to UV light, have also indicated that the drug is stable. nih.gov
Characterization of Degradation Products and Their Relationship to Apixaban Metabolite 5
The characterization of degradation products is crucial for understanding the degradation pathways and for ensuring the safety of the drug product. Advanced analytical techniques such as ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to identify and characterize the degradation products of apixaban. nih.gov
A study that identified five degradation products under hydrolytic stress noted that two of these were novel. nih.gov Degradation products 1, 2, and 3 were observed in acidic conditions, while in basic conditions, along with these three, degradation products 4 and 5 were also identified. nih.gov This suggests that "this compound" is likely one of the specific degradation products formed under basic hydrolysis. The study further characterized these degradation products, noting that among the five, there were two sets of positional isomers: 1 and 4, and 2 and 5. nih.gov
The structural elucidation of these degradation products provides insight into the chemical changes occurring in the apixaban molecule under stress. For instance, the formation of these products is attributed to the hydrolysis of specific amide bonds within the apixaban structure. rsc.org
| Degradation Product | Formation Condition | Notes |
|---|---|---|
| Degradation Product 1 | Acidic and Basic Hydrolysis | Positional isomer of Degradation Product 4. nih.gov |
| Degradation Product 2 | Acidic and Basic Hydrolysis | Novel degradation product; positional isomer of Degradation Product 5. nih.gov |
| Degradation Product 3 | Acidic and Basic Hydrolysis | - |
| Degradation Product 4 | Basic Hydrolysis | Positional isomer of Degradation Product 1. nih.gov |
| Degradation Product 5 | Basic Hydrolysis | Novel degradation product; positional isomer of Degradation Product 2. nih.gov |
Long-Term Stability Assessment of Isolated this compound
There is limited publicly available information specifically detailing the long-term stability assessment of isolated this compound. While forced degradation studies lead to the formation and identification of this compound, dedicated studies on the shelf-life and long-term stability of the isolated substance are not extensively reported in the scientific literature. The stability of degradation products is an important consideration, as their potential to change over time could have implications for the safety and quality of the final drug product. Further research would be beneficial to fully characterize the long-term stability profile of isolated this compound under various storage conditions.
Future Directions and Research Gaps for Apixaban Metabolite 5
Advanced Analytical Techniques for Comprehensive Metabolite 5 Characterization
A fundamental challenge in studying Apixaban (B1684502) Metabolite 5 is its comprehensive detection and characterization, often due to its low concentrations in complex biological matrices. Future research should prioritize the development and application of highly sensitive and specific analytical techniques.
Current and Emerging Methodologies:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This remains the cornerstone for the quantification of apixaban and its metabolites. Future efforts should focus on optimizing LC-MS/MS methods to achieve lower limits of quantification (LLOQ) specifically for Metabolite 5, enabling more accurate pharmacokinetic studies.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap HRMS are crucial for the structural elucidation of novel or unexpected metabolites. These can provide highly accurate mass measurements, aiding in the definitive identification of Metabolite 5 and distinguishing it from other isomers or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a complete structural confirmation, particularly of synthesized reference standards, advanced 2D-NMR techniques are indispensable. These methods can elucidate the precise connectivity of atoms within the molecule, confirming the open-ring structure of Metabolite 5.
| Analytical Technique | Application for Metabolite 5 | Future Direction |
| LC-MS/MS | Quantification in biological samples | Development of ultra-sensitive assays with lower LLOQs |
| HRMS (Q-TOF, Orbitrap) | Structural identification and elucidation | Application in untargeted metabolomics to discover new related metabolites |
| NMR Spectroscopy | Definitive structural confirmation of reference standards | Use of advanced 2D-NMR for complete structural assignment |
| Supercritical Fluid Chromatography (SFC) | Chiral separation of potential stereoisomers | Exploration for efficient and green analytical separation |
In-depth Mechanistic Studies of Apixaban Metabolite 5 Formation Pathways
The precise biochemical pathways leading to the formation of this compound are not well-documented in publicly available literature, which primarily focuses on O-demethylation and hydroxylation of the parent compound. It is plausible that Metabolite 5 arises from hydrolysis of the lactam ring of apixaban.
Key Research Questions to Address:
Enzymatic vs. Non-Enzymatic Formation: It is crucial to determine whether the formation of the open-ring acid metabolite is a result of enzymatic hydrolysis (e.g., by esterases or amidases in the liver or plasma) or non-enzymatic, pH-dependent chemical hydrolysis.
Identification of Specific Enzymes: If the formation is enzymatic, studies using human liver microsomes, S9 fractions, and specific recombinant enzymes are necessary to identify the responsible enzyme families (e.g., carboxylesterases).
In Vitro Models: The use of in vitro systems, such as primary human hepatocytes, can provide a more physiologically relevant environment to study the formation of Metabolite 5 and its subsequent fate.
Role of Transporters in this compound Disposition (excluding clinical relevance)
The parent drug, apixaban, is a known substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Current time information in Singapore.rpcardio.online These transporters play a significant role in the absorption and excretion of the drug. Current time information in Singapore.rpcardio.online The interaction of this compound with these and other transporters is an important area for future investigation.
Understanding these interactions is key to building a complete picture of the metabolite's disposition. Research should focus on:
In Vitro Transporter Assays: Utilizing cell lines overexpressing specific uptake and efflux transporters (e.g., OATPs, OATs, OCTs, P-gp, BCRP, MRPs) to determine if Metabolite 5 is a substrate or inhibitor of these proteins.
Membrane Vesicle Assays: These assays can provide more direct evidence of transporter-mediated movement of the metabolite across cellular membranes.
Development of Reference Standards for this compound
The availability of high-purity, well-characterized reference standards is a prerequisite for any quantitative and qualitative analytical work. Several chemical suppliers have begun to synthesize and offer "this compound" or "Apixaban Open Ring Acid" as a research compound.
Future needs in this area include:
Certified Reference Materials (CRMs): The development of CRMs for this compound, with certified purity and comprehensive characterization data, would enhance the accuracy and comparability of analytical results across different laboratories.
Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) internal standards for Metabolite 5 is essential for definitive quantification by LC-MS/MS, as it corrects for matrix effects and variability in sample preparation.
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)pentanoic acid | 2206825-87-6 | C₂₅H₂₇N₅O₅ | 477.52 |
Application of In Silico Modeling for Predicting Metabolite 5 Fate
Computational, or in silico, modeling can be a powerful tool to predict the metabolic fate and potential interactions of drug metabolites. Physiologically based pharmacokinetic (PBPK) models have been developed for apixaban to predict its exposure in various populations. fda.govcymitquimica.com
Future applications of in silico modeling for Metabolite 5 should include:
Metabolism Prediction: Software tools can be used to predict potential sites of metabolism on the Metabolite 5 structure, helping to guide the search for further downstream metabolites.
Transporter Interaction Modeling: Molecular docking and other modeling techniques can predict the likelihood of Metabolite 5 interacting with various drug transporters, helping to prioritize in vitro testing.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Apixaban Metabolite 5 (O-desmethyl apixaban) in biological samples?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for quantifying Apixaban Metabolite 4. For instance, Rambabu et al. (2015) optimized a RP-HPLC method using a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v), and detection at 280 nm, achieving linearity (0.5–50 µg/mL) and precision (RSD <2%) . UV-spectrophotometric area-under-curve (AUC) methods are also cost-effective alternatives for bulk analysis, validated for specificity and accuracy in the presence of excipients .
Q. How does this compound contribute to the pharmacokinetic profile of apixaban?
- Methodological Answer : Apixaban undergoes CYP3A4/3A5-mediated metabolism to form O-desmethyl apixaban (Metabolite 5), which is pharmacologically inactive. Studies indicate that polymorphisms in CYP3A4/3A5 and sulfotransferase SULT1A1 (responsible for further conjugation) may influence inter-individual variability in metabolite clearance. Researchers should incorporate genotyping for CYP3A422 and SULT1A12 alleles in pharmacokinetic studies to assess metabolic inefficiency .
Q. What are the primary enzymatic pathways involved in this compound formation?
- Methodological Answer : In vitro assays using human liver microsomes confirm CYP3A4 as the dominant enzyme (70–80% contribution), with minor roles for CYP1A2 and CYP2J2. Co-administration of CYP3A4 inhibitors (e.g., ketoconazole) reduces Metabolite 5 formation by >50%, necessitating dose adjustments in clinical protocols .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound's clinical impact across observational studies?
- Methodological Answer : Conflicting efficacy/safety outcomes (e.g., lower bleeding risk with apixaban vs. rivaroxaban in VTE vs. dose-dependent GI bleeding risks ) may stem from unmeasured Metabolite 5 variability. To address this, use pharmacometric modeling:
Stratify patient cohorts by CYP3A4/SULT1A1 genotypes.
Measure steady-state plasma concentrations of Metabolite 5 using validated LC-MS/MS.
Apply inverse probability weighting (IPW) to adjust for confounding factors like renal function and comedications .
Q. What experimental strategies are recommended to assess this compound's role in drug-drug interactions (DDIs)?
- Methodological Answer :
- In vitro : Use transfected HEK293 cells expressing OATP1B1/1B3 transporters to evaluate Metabolite 5 uptake inhibition by rifampicin or cyclosporine.
- In silico : Apply physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to simulate DDIs with CYP3A4 inducers/inhibitors.
- Clinical validation : Conduct crossover trials in healthy volunteers, comparing Metabolite 5 AUC ratios with/without co-administered drugs like clarithromycin .
Q. How should researchers address variability in this compound levels when designing real-world studies?
- Methodological Answer : Pooled analyses of multiple claims databases (e.g., MIMIC-III/IV ) improve statistical power for rare outcomes. For example, a study pooling four US databases (n=45,000 NVAF patients) used propensity score matching (PSM) to compare 5 mg vs. 2.5 mg apixaban doses, revealing no significant difference in stroke prevention but reduced major bleeding with lower doses . Adjust for creatinine clearance, age, and HAS-BLED scores to isolate Metabolite 5's contribution.
Methodological Challenges & Solutions
Q. What are the limitations of current assays for this compound, and how can they be improved?
- Critical Analysis : While UV and HPLC methods are cost-effective, they lack sensitivity for low-concentration metabolites in complex matrices (e.g., plasma). Solution : Develop UPLC-MS/MS methods with deuterated internal standards (e.g., d3-O-desmethyl apixaban) to enhance specificity and lower limits of quantification (LOQ <0.1 ng/mL) .
Q. How can synthetic data distillation enhance research on this compound's clinical outcomes?
- Advanced Methodology : Synthetic datasets generated via generative adversarial networks (GANs) can augment real-world data (RWD) from MIMIC-III/IV . For example, synthesize virtual patient cohorts with predefined CYP3A4 polymorphisms and Metabolite 5 exposure levels to predict rare adverse events (e.g., intracranial hemorrhage) without compromising patient privacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
